Pirozadil

Übersicht

Beschreibung

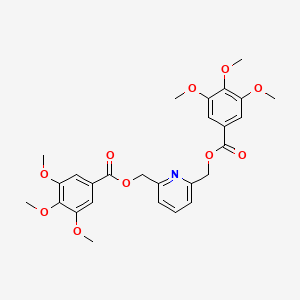

Pirozadil ist ein niedermolekulares Medikament, das für seine hypolipidämische Aktivität bekannt ist. Es wird in erster Linie zur Senkung des Lipidspiegels im Blut eingesetzt und ist daher eine potenzielle Alternative zu den derzeit verfügbaren hypolipidämischen Wirkstoffen . Die Summenformel von this compound lautet C27H29NO10, und es hat ein Molekulargewicht von 527,53 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann aus 3,4,5-Trimethoxybenzoesäure durch Behandlung mit Thionylchlorid in Benzol synthetisiert werden, wodurch das Säurechlorid entsteht. Dieser Zwischenstoff wird dann mit 2,6-Pyridindimethanol in Pyridin behandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt über ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Je nach gewünschter Substitution können verschiedene Nukleophile und Elektrophile verwendet werden

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation verschiedene Carbonsäuren liefern, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pirozadil hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Für seine Auswirkungen auf den Fettstoffwechsel und sein Potenzial als hypolipidämisches Mittel untersucht.

Medizin: Für sein therapeutisches Potenzial bei der Behandlung von Hypercholesterinämie und Hypertriglyzeridämie untersucht

Industrie: Wird bei der Entwicklung neuer hypolipidämischer Medikamente und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Synthese von Low-Density-Lipoprotein (LDL)-Cholesterin reduziert. Es verringert die Produktionsrate von Apoprotein B, einem Schlüsselbestandteil von LDL, ohne die fraktionierte katabolische Rate oder die LDL-Rezeptoraktivität signifikant zu beeinflussen . Diese Reduktion der LDL-Synthese führt zu niedrigeren Cholesterinwerten im Plasma, wodurch this compound bei der Behandlung von Hypercholesterinämie wirksam ist .

Wirkmechanismus

Target of Action

Pirozadil is a hypolipidemic agent . It’s known to interact with low-density lipoprotein (ldl) cholesterol .

Mode of Action

This compound’s mode of action involves interaction with LDL cholesterol . To assess the mode of action, autologous125I‐labelled LDL was injected and apoprotein B (apo B) kinetic parameters were measured; production rate (PR) and fractional catabolic rate (FCR). An in vitro measurement of the in vivo catabolism (LDL‐apo B receptor activity in freshly isolated lymphocytes) was also measured pre‐ and post‐treatment .

Biochemical Pathways

The biochemical pathways affected by this compound are related to cholesterol metabolism. The drug decreases the synthesis of lipoprotein, which is an alternative therapy to facilitating enhanced catabolism . This suggests that this compound may be effective in conditions where the LDL receptor and hence catabolism is normal .

Pharmacokinetics

It’s known that this compound is a small molecule drug .

Result of Action

After a 3-month treatment period with this compound, a significant reduction in plasma cholesterol and LDL cholesterol was observed . The pharmacological intervention resulted in a significant decrease of 19.9% in PR from 10.5 ± 1.81 mg/kg/d to 8.41 ± 1.13 mg/kg/d (P < 0.05) while the FCR remained relatively unchanged (0.260 ± 0.042 vs 0.248 ± 0.040 pools/d) as did the LDL receptor activity (78.2 ± 20.9 vs 69.3 ± 21.4 ng LDL/mg cell protein/hr) .

Action Environment

It’s known that this compound’s effect on increasing cerebral blood flow is almost equal to that of papaverine, less than that of nicardipine and much greater than that of the other hypolipidemic/antiatherogenic drugs, nicotinic acid and pyridinol carbamate .

Biochemische Analyse

Biochemical Properties

Pirozadil interacts with various biomolecules to exert its lipid-lowering effects . It reduces serum and aortic cholesterol levels, serum LDL levels, and atherosclerotic lesion areas

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by reducing plasma cholesterol and LDL cholesterol levels

Molecular Mechanism

The molecular mechanism of this compound involves its lipid-lowering effects . It exerts its effects at the molecular level by reducing serum and aortic cholesterol levels, serum LDL levels, and atherosclerotic lesion areas

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It reduces serum and aortic cholesterol levels, serum LDL levels, and atherosclerotic lesion areas when administered at a dose of 50 mg/kg per day in a rabbit model of atherosclerosis

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism . It interacts with enzymes or cofactors involved in these pathways to exert its lipid-lowering effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pirozadil can be synthesized from 3,4,5-trimethoxybenzoic acid by treatment with thionyl chloride in benzene to give the acyl chloride. This intermediate is then treated with 2,6-pyridinedimethanol in pyridine .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the preparation of intermediates and their subsequent reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Pirozadil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nikotinsäure: Ein weiteres hypolipidämisches Mittel, das die Synthese von Triglyzeriden und Very Low-Density-Lipoprotein (VLDL) reduziert.

Pyridinolcarbamate: Bekannt für seine antiatherogenen Eigenschaften und die Fähigkeit, die zerebrale Durchblutung zu erhöhen.

Einzigartigkeit von Pirozadil

This compound ist einzigartig in seiner Fähigkeit, den vaskulären zerebralen Widerstand signifikant zu verringern und die zerebrale Durchblutung in einem höheren Maße als Nikotinsäure und Pyridinolcarbamate zu erhöhen . Dies macht es zu einem vielversprechenden Kandidaten für weitere Forschungs- und Entwicklungsarbeiten im Bereich der hypolipidämischen Mittel.

Eigenschaften

IUPAC Name |

[6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIBXMIIOQXTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202458 | |

| Record name | Pirozadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54110-25-7 | |

| Record name | Pirozadil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54110-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirozadil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054110257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirozadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirozadil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIROZADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54978VNA4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.